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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for PF-06273340, a
novel pan-Trk inhibitor, with alternative pain management therapies. The information is
intended to offer an objective overview of the product's performance, supported by available
experimental data, to aid in research and development efforts.

Executive Summary

PF-06273340 is a potent and selective, peripherally restricted, small molecule inhibitor of
Tropomyosin receptor kinases (Trk) A, B, and C.[1][2][3] These receptors are activated by
neurotrophins such as Nerve Growth Factor (NGF), which play a significant role in pain
signaling.[1][2][3] By inhibiting the Trk signaling pathway, PF-06273340 aims to provide a non-
opioid therapeutic option for pain relief.

A key clinical study for PF-06273340 is a Phase 1, randomized, double-blind, placebo- and
active-controlled, five-period crossover trial (NCT02260947) conducted in healthy volunteers to
assess its effect on evoked pain endpoints.[4] This guide will focus on the available data from
this study and compare it with data from clinical trials of other relevant analgesics, including a
non-steroidal anti-inflammatory drug (NSAID), a gabapentinoid, and other Trk inhibitors.

Comparative Analysis of Clinical Trial Data
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This section presents a summary of the available quantitative data from the clinical trial of PF-
06273340 and comparator studies.

PF-06273340 in an Evoked Pain Model (NCT02260947)

A Phase 1 study evaluated the analgesic effects of single doses of PF-06273340 in a human
evoked pain model. The study included 20 healthy subjects, with 18 completing all five
treatment periods.[4]

Table 1: Efficacy Results of PF-06273340 in an Evoked Pain Model[4]

. . Least Squares (LS)
Primary Endpoint

Treatment Group e Specific Endpoint Mean vs. Placebo
e
(95% CiI)
PF-06273340 (400 Ultraviolet B (UVB)
Yes _ _ 1.13 (0.64-1.61)
mg) skin thermal pain
PF-06273340 (50 mg) No Not Applicable Not Applicable
] Data not specified in
Ibuprofen (600 mg) Yes UVB thermal pain
the source
) Cold pressor and Data not specified in
Pregabalin (300 mg) Yes i i
electrical stair tests the source

Note: The study had five primary endpoints. The 400 mg dose of PF-06273340 met the
decision rules for only the UVB skin thermal pain endpoint.

Comparator: Tanezumab for Osteoarthritis Pain

Tanezumab is a monoclonal antibody that targets Nerve Growth Factor (NGF), a key activator
of the Trk pathway. A Phase 3 study (A4091056, NCT02697773) evaluated its efficacy and
safety in patients with moderate-to-severe osteoarthritis of the hip or knee.[5][6]

Table 2: Efficacy Results of Tanezumab in Osteoarthritis (16-week data)[5]
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Change from Change from
Change from L L
o Baseline in Baseline in
Baseline in . .
Treatment Group . WOMAC Physical Patient's Global
WOMAC Pain

Function Score (vs. Assessment of OA
Score (vs. Placebo)
Placebo) (vs. Placebo)

Statistically Significant  Statistically Significant  Statistically Significant
Tanezumab 2.5 mg
Improvement Improvement Improvement

Tanezumab 2.5 mg /5  Statistically Significant  Statistically Significant  Statistically Significant

mg Improvement Improvement Improvement

Table 3: Key Safety Findings for Tanezumabl[6]

Tanezumab 2.5/5
Adverse Event Tanezumab 2.5 mg Placebo
mg

Neurologic
_ 1.8-3.2% 1.8-3.2% 1.4%
Consultation

Comparator: Pregabalin for Neuropathic Pain

Pregabalin is a gabapentinoid used to treat neuropathic pain. Multiple clinical trials have
evaluated its efficacy and safety. A study in patients with neuropathic pain due to spinal cord
injury provides relevant data.[7][8]

Table 4: Efficacy and Safety of Pregabalin in Neuropathic Pain (Spinal Cord Injury)[7][8]
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Pregabalin (150-

Outcome Measure Placebo p-value
600 mg/day)
Duration-adjusted o o
) Statistically significant

average change in ) 0.003

] Improvement
pain
Adverse Events
Somnolence More frequent Less frequent Not specified
Dizziness More frequent Less frequent Not specified

Comparator: Ibuprofen for Osteoarthritis Pain

Ibuprofen is a widely used NSAID for inflammatory pain. A double-blind, multiclinic study

compared ibuprofen with aspirin and placebo in patients with osteoarthritis.[9]

Table 5: Efficacy and Safety of Ibuprofen in Osteoarthritis[9]

Ibuprofen (1,800
mgl/day)

Outcome Measure

Aspirin (3,600
mgl/day)

Placebo

Patient Preference o
) ) ] Significantly preferred
(Pain Relief, Function,

] over placebo
Well-being)

Significantly preferred

over placebo

Gastrointestinal o
] Similar to placebo
Complaints

Significantly higher
than ibuprofen and Similar to ibuprofen

placebo

Alternative Trk Inhibitors: Larotrectinib and Entrectinib

Larotrectinib and Entrectinib are other Trk inhibitors, but their clinical development has primarily

focused on oncology indications, specifically for tumors with NTRK gene fusions. While they

target the same pathway as PF-06273340, their clinical trial data in pain is not available for a

direct comparison. However, their performance in oncology provides insights into the

therapeutic potential and safety profile of Trk inhibition.
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Table 6: Efficacy of Larotrectinib and Entrectinib in TRK Fusion-Positive Solid Tumors

Objective Response Rate

Drug Trial

(ORR)
Larotrectinib NAVIGATE (NCT02576431) 75%[10]
Entrectinib STARTRK-2 (NCT02568267) 57%][11]

Experimental Protocols

This section provides an overview of the methodologies used in the key clinical trials cited in
this guide.

PF-06273340 (NCT02260947) Experimental Protocol

o Study Design: A single-center, randomized, double-blind, double-dummy, placebo- and
active-controlled, five-period crossover study.[4]

o Participants: Healthy male and female subjects.[4]

* Interventions: Single oral doses of PF-06273340 (50 mg and 400 mg), ibuprofen (600 mg),
pregabalin (300 mg), and placebo.[4]

e Primary Endpoints: Five primary pharmacodynamic endpoints were assessed to measure
changes in pain perception using various evoked pain models:[4]

o Pain detection threshold for thermal pain tests.

[e]

Pain tolerance threshold for the cold pressor test.

Pain tolerance threshold for the electrical stair test.

(¢]

[¢]

Pain tolerance threshold for pressure pain tests.

Pain threshold after UVB irradiation.

o
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 Statistical Analysis: The trial had predefined decision rules based on the 95% confidence
interval of the effect of PF-06273340 compared to placebo.[4]

Tanezumab (A4091056 - NCT02697773) Study Protocol

o Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter, parallel-
group study.[5][12]

o Participants: Patients with moderate-to-severe osteoarthritis of the hip or knee who had
inadequate pain relief with or intolerance to at least three different classes of analgesics.[6]

 Interventions: Subcutaneous injections of tanezumab (2.5 mg or a 2.5 mgq initial dose
followed by a 5 mg dose) or placebo every 8 weeks for 16 weeks.[5][13]

e Primary Endpoints:[5]

o Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis
Index (WOMAC) Pain subscale score.

o Change from baseline in the WOMAC Physical Function subscale score.
o Patient's Global Assessment of Osteoarthritis (PGA-OA).

o Safety Assessments: Monitoring of adverse events, with a particular focus on joint safety and
neurological events.[6]

Pregabalin (in Spinal Cord Injury) Study Protocol

o Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group
trial.[7][14]

o Participants: Patients with chronic, below-level neuropathic pain due to spinal cord injury.[7]
[14]

 Interventions: Pregabalin (150 to 600 mg/day, flexibly dosed) or placebo for 17 weeks.[7][14]

o Primary Outcome Measure: Duration-adjusted average change in pain from baseline.[8]
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e Secondary Outcome Measures: Included changes in mean pain score, percentage of
responders (=30% pain reduction), Patient Global Impression of Change, and pain-related
sleep interference.[8]

Ibuprofen (in Osteoarthritis) Study Protocol

o Study Design: A double-blind, multiclinic, crossover study.[9]
o Participants: Patients with osteoarthritis.[9]

« Interventions: Four-week treatment periods with ibuprofen (1,800 mg/day), aspirin (3,600
mg/day), and placebo.[9]

o Efficacy Assessments: Patient evaluations of exercise-related pain, ability to perform a
selected activity, total discomfort and disability, and physician's evaluations of discomfort and
disability.[9]

o Safety Assessments: Incidence of gastrointestinal complaints.[9]

Visualizations
Signaling Pathway of PF-06273340
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Mechanism of Action of PF-06273340
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Caption: Mechanism of action of PF-06273340 in the Trk signaling pathway.

Experimental Workflow of the PF-06273340 Phase 1 Trial
(NCT02260947)
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Experimental Workflow for NCT02260947
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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